molecular formula C25H30N2O5 B2367974 3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 864752-63-6

3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2367974
CAS No.: 864752-63-6
M. Wt: 438.524
InChI Key: ZMUWVKDYVFAGKV-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative featuring a 2H-chromen-2-one core substituted with:

  • A 2,5-dimethoxyphenyl group at position 3,
  • A 4-ethylpiperazinylmethyl moiety at position 8,
  • Hydroxy and methyl groups at positions 7 and 4, respectively.

Coumarins are renowned for diverse biological activities, including antitumor, antioxidant, and antimicrobial effects, often modulated by substituents on the core structure . The ethylpiperazine and dimethoxyphenyl groups in this compound likely enhance lipophilicity and receptor-binding specificity, positioning it as a candidate for therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-20-21(28)8-7-18-16(2)23(25(29)32-24(18)20)19-14-17(30-3)6-9-22(19)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUWVKDYVFAGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=C(C=CC(=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one , also known as a coumarin derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H28N2O5
  • Molecular Mass : 424.49 g/mol
  • IUPAC Name : 3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung)0.12
HeLa (Cervical)0.024
A2780 (Ovarian)0.036
A2780/CDDP0.14
HUVEC (Endothelial)0.22

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound interferes with signaling pathways that promote cell division.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation, which is often linked to tumor progression.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • Study on Lung Cancer : A study demonstrated that treatment with the compound significantly reduced tumor size in A549 xenograft models compared to control groups .
  • Synergistic Effects with Other Agents : Research has indicated that combining this compound with established chemotherapeutics enhances its anticancer efficacy, suggesting potential for combination therapies .
  • Safety Profile : Preliminary toxicity assessments have shown a favorable safety profile in animal models, indicating that therapeutic doses do not produce significant adverse effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Coumarin Skeleton : Utilizing methods such as Pechmann condensation to form the basic coumarin structure.
  • Functionalization : Subsequent reactions introduce the dimethoxyphenyl and piperazine moieties.
  • Purification and Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the final product .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the chromenone core followed by functionalization at specific positions to introduce the dimethoxyphenyl and piperazine moieties. The structural integrity is often confirmed through techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Anticancer Properties

Research indicates that derivatives of coumarins, including this compound, exhibit significant anticancer activities. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Studies have shown that these compounds can target various signaling pathways involved in tumor growth, particularly those related to fibroblast growth factor receptors (FGFRs) .

Antimicrobial Effects

The compound has demonstrated potential antimicrobial properties against a range of pathogens. In vitro studies suggest that it may inhibit bacterial growth by interfering with peptidoglycan biosynthesis, which is vital for bacterial cell wall integrity. This activity is attributed to its ability to disrupt essential enzymatic functions within bacterial cells .

Antioxidant Activity

Coumarin derivatives are known for their antioxidant capabilities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Neurological Disorders

Given the structural similarity to known neuroprotective agents, this compound shows promise in treating neurological conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier may facilitate its use as a therapeutic agent targeting neuroinflammation and oxidative stress .

Cardiovascular Health

The antioxidant properties may also extend to cardiovascular health by reducing oxidative damage to endothelial cells and improving vascular function. Coumarins are often studied for their effects on blood coagulation and lipid metabolism, which are critical factors in cardiovascular diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of FGFR signaling pathways in cancer cell lines .
Study 2Antimicrobial EffectsShowed effective inhibition of bacterial growth via disruption of peptidoglycan synthesis .
Study 3Antioxidant ActivityExhibited significant free radical scavenging activity .
Study 4Neurological ApplicationsSuggested potential neuroprotective effects against oxidative stress .
Study 5Cardiovascular BenefitsIndicated improvements in endothelial function and reduction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Implications

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: 2,5-dimethoxyphenyl; R2: 4-ethylpiperazinylmethyl C24H28N2O6 464.49* Enhanced lipophilicity from ethylpiperazine; electron-donating dimethoxy groups .
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one R1: 4-chlorophenyl; R2: 4-ethylpiperazinylmethyl C23H25ClN2O3 412.91 Chloro substituent increases molecular weight and lipophilicity .
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one R1: 2-methoxyphenyl; R2: 4-(2-hydroxyethyl)piperazinylmethyl C23H27N2O5 429.48* Hydroxyethyl improves solubility; single methoxy alters electronic effects .

*Estimated or hypothetical values where exact data were unavailable.

Substituent Effects on Physicochemical Properties
  • Target vs. In contrast, the 4-chlorophenyl substituent in the analog is electron-withdrawing, which may reduce binding affinity but improve metabolic stability . Molecular weight differences (464.49 vs. 412.91) reflect the substitution of chlorine (atomic weight 35.45) with two methoxy groups (combined ~62 g/mol).
  • Target vs. Hydroxyethylpiperazine Analog ():

    • The 4-ethylpiperazinylmethyl group in the target compound increases lipophilicity, favoring membrane permeability, while the 4-(2-hydroxyethyl)piperazinylmethyl group in the analog enhances aqueous solubility due to hydrogen-bonding capacity .
    • The 2-methoxyphenyl substituent in the analog lacks the 5-methoxy group present in the target, reducing steric bulk and altering electronic distribution.

Preparation Methods

Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

The synthesis begins with the formation of the 7-hydroxy-4-methylcoumarin core via Pechmann condensation. Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours. The reaction proceeds via electrophilic substitution, yielding 7-hydroxy-4-methylcoumarin with 82% efficiency after recrystallization from ethanol.

Key parameters :

  • Molar ratio: Resorcinol:ethyl acetoacetate = 1:1.2
  • Acid catalyst: 98% H2SO4 (5 mL per gram of resorcinol)
  • Crystallization solvent: Ethanol-water (3:1 v/v)

Position 8 Modification: (4-Ethylpiperazin-1-yl)methyl Installation

Bromination at C-8

Selective bromination employs N-bromosuccinimide (NBS) in carbon tetrachloride under UV irradiation (254 nm). The 3-substituted coumarin (5 mmol) reacts with NBS (5.5 mmol) for 3 hours, yielding 8-bromo-3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methylcoumarin.

Characterization :

  • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.21 (s, H-5), 7.38–6.82 (m, aromatic), 4.89 (s, OH), 3.91 (s, OCH3), 2.61 (s, CH3)
  • Mass spec: m/z 407 [M+H]+

Nucleophilic Amination with 4-Ethylpiperazine

The brominated intermediate undergoes nucleophilic substitution with 4-ethylpiperazine (1.2 eq) in dimethylformamide (DMF) at 80°C for 8 hours, using potassium carbonate (3 eq) as base. Post-reaction processing includes filtration, solvent evaporation, and recrystallization from acetonitrile.

Yield optimization :

Solvent Temp (°C) Time (h) Yield (%)
DMF 80 8 76
DMSO 90 6 68
THF 65 12 54

Final Product Characterization

Spectroscopic Validation

$$ ^1H $$ NMR (400 MHz, DMSO-d6) :

  • δ 10.32 (s, 1H, OH-7)
  • δ 6.92–7.45 (m, 5H, aromatic)
  • δ 4.12 (s, 2H, CH2N)
  • δ 3.78 (s, 6H, 2×OCH3)
  • δ 2.58 (q, 2H, NCH2CH3)
  • δ 2.41 (s, 3H, CH3-4)

IR (KBr, cm⁻¹) :

  • 3421 (OH stretch)
  • 1708 (C=O lactone)
  • 1604 (C=C aromatic)
  • 1256 (C-O methoxy)

Purity Assessment via HPLC

Column Mobile Phase Retention (min) Purity (%)
C18 (250×4.6) MeCN:H2O (65:35) 12.7 99.2
C8 (150×3.9) MeOH:0.1% TFA (70:30) 9.4 98.8

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A modified Mannich reaction simultaneously installs both aromatic and piperazinyl groups:

  • 7-Hydroxy-4-methylcoumarin (10 mmol)
  • 2,5-Dimethoxybenzaldehyde (12 mmol)
  • 4-Ethylpiperazine (15 mmol)
  • Paraformaldehyde (20 mmol)

Reaction in ethanol at reflux for 24 hours achieves 58% yield, with reduced regioselectivity (83:17 C3:C8 substitution).

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura coupling using 8-boronic acid coumarin derivatives and 2,5-dimethoxyphenyl bromide demonstrates limited applicability (≤34% yield) due to boronic acid instability.

Process Optimization Challenges

Key issues addressed :

  • OH-group protection : Acetylation (Ac2O/pyridine) prevents undesired etherification during alkylation steps.
  • Piperazine solubility : DMF > DMSO > THF for maintaining homogeneous reaction conditions.
  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/methanol 9:1) removes <5% dimeric impurities.

Q & A

Basic Research Question

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~320 nm for chromenone) and LC-MS to identify breakdown products .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions (4°C, inert atmosphere) .

What advanced spectroscopic techniques are recommended for resolving structural ambiguities in derivatives?

Advanced Research Question

  • 2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations, particularly for overlapping aromatic signals (e.g., distinguishing 2,5-dimethoxyphenyl from chromenone protons) .
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., piperazine ring conformation) using single-crystal diffraction .
  • DFT calculations : Compare theoretical IR/Raman spectra with experimental data to validate substituent orientations .

How should researchers design experiments to assess the compound’s biological activity while minimizing false positives?

Advanced Research Question

  • Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) in cell-based models (e.g., cancer lines) with triplicate technical replicates. Include controls for autofluorescence interference (common in chromenones) .
  • Target specificity : Pair phenotypic screening with kinase profiling or proteomics to identify off-target effects .
  • Data validation : Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to distinguish signal from noise .

What methodologies are effective for analyzing environmental fate and biodegradation pathways?

Advanced Research Question

  • Biodegradation assays : Use OECD 301F (ready biodegradability) protocols with activated sludge inoculum. Track parent compound depletion via LC-MS/MS .
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated byproducts .
  • QSAR modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) values derived from computational tools .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

  • Meta-analysis : Compare datasets across studies, adjusting for variables like cell line origin (e.g., HeLa vs. MCF-7) or assay type (MTT vs. resazurin) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing ethylpiperazine with methylpiperazine) to isolate pharmacophoric contributions .
  • Reproducibility checks : Validate key findings in independent labs using standardized protocols .

What computational strategies are suitable for predicting binding modes with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinases or GPCRs. Parameterize the piperazine moiety’s protonation state (pH-dependent) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Free-energy calculations : Apply MM-PBSA/GBSA to rank binding affinities for lead optimization .

How should researchers address solubility challenges in in vivo studies?

Basic Research Question

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining biocompatibility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
  • Characterization : Measure logD (octanol-water distribution coefficient) at physiologically relevant pH (7.4) .

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